Pyrenemethyl laurate

Description

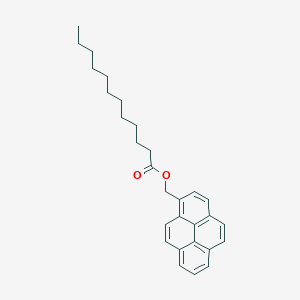

Structure

2D Structure

3D Structure

Properties

CAS No. |

124252-59-1 |

|---|---|

Molecular Formula |

C29H34O2 |

Molecular Weight |

414.6 g/mol |

IUPAC Name |

pyren-1-ylmethyl dodecanoate |

InChI |

InChI=1S/C29H34O2/c1-2-3-4-5-6-7-8-9-10-14-27(30)31-21-25-18-17-24-16-15-22-12-11-13-23-19-20-26(25)29(24)28(22)23/h11-13,15-20H,2-10,14,21H2,1H3 |

InChI Key |

QVQHBTBYPGOZLP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Other CAS No. |

124252-59-1 |

Synonyms |

PMLes pyrene-methyl lauryl ester pyrenemethyl laurate |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Pyrenemethyl Laurate

Direct Synthesis Pathways of Pyrenemethyl Laurate as a Fluorogenic Substrate

The primary application of this compound is as a fluorogenic substrate for lipases. nih.govnih.gov Its synthesis is designed to yield a molecule that, upon enzymatic hydrolysis, releases pyrenemethanol, a compound with distinct fluorescent properties compared to the parent ester. An aqueous dispersion of this compound exhibits an "excimer" fluorescence emission at approximately 475 nm, whereas its hydrolysis product, pyrenemethanol, displays a strong monomeric emission around 375 nm. nih.gov This significant spectral shift allows for the direct and continuous monitoring of lipase (B570770) activity in a spectrofluorometer. nih.gov

One of the direct synthesis pathways involves the esterification of lauric acid with pyrenemethanol. A common method for this type of esterification is the Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.com While specific details of the industrial synthesis of this compound are proprietary, laboratory-scale synthesis can be achieved through various esterification protocols.

For instance, a general approach involves the reaction of lauryl chloride (the acid chloride of lauric acid) with 1-pyrenemethanol (B17230) in the presence of a base to neutralize the HCl byproduct. Alternatively, carbodiimide-mediated coupling, a standard method for ester and amide bond formation, can be employed. In this approach, a reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activates the carboxylic acid group of lauric acid, facilitating its reaction with the hydroxyl group of 1-pyrenemethanol.

A study by Nègre et al. (1989) first described the synthesis and use of this compound for lipase assays. nih.gov The synthesized compound was utilized to determine the activity of various lipases, including gastric lipase and bacterial lipase from Rhizopus arrhizus. nih.gov

Synthetic Approaches for Related Pyrene-Labeled Lipids and Lecithins

The synthesis of this compound is part of a broader field of creating pyrene-labeled lipids for studying membrane biophysics and lipid metabolism. researchgate.netnih.gov These probes are designed to mimic natural lipids while carrying the pyrene (B120774) fluorophore, which acts as a reporter group. The synthetic strategies for these related lipids often involve the modification of fatty acids or the glycerol (B35011) backbone of phospholipids (B1166683).

Procedures for the synthesis of complex pyrenyl lipids have been developed to investigate lipid structure and its relationship with spontaneous lipid transfer rates. nih.gov Pyrene-labeled fatty acids, such as pyrene dodecanoic acid, have been identified as effective analogs of naturally occurring fatty acids. nih.gov

A notable example is the synthesis of a novel pyrene-labeled lecithin (B1663433) (dipalmitoyl-sn-glycero-3-phosphocholine with a pyrene decanoic acid at the sn-2 position), which was designed to be a more accurate probe of bilayer structure compared to previous fluorescent probes. bohrium.com The general synthetic route for such compounds is based on established methods for phospholipid synthesis. bohrium.comacs.org This typically involves the acylation of a glycerophosphocholine backbone with a pyrene-labeled fatty acid.

The synthesis of these complex lipids often requires multiple steps, including the preparation of the modified fatty acid and subsequent enzymatic or chemical ligation to the lipid scaffold. bohrium.com The purity of the final product is crucial and is typically established using chromatographic and spectroscopic techniques. bohrium.com

Esterification Chemistry in this compound Synthesis

The core of this compound synthesis lies in the formation of an ester bond between lauric acid and 1-pyrenemethanol. The principles of esterification chemistry are central to this process. The Fischer-Speier esterification is a classic method where a carboxylic acid and an alcohol react in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the ester product, it is common to use an excess of one reactant (typically the alcohol) or to remove the water formed during the reaction. masterorganicchemistry.com

In the context of this compound, the direct esterification of lauric acid with 1-pyrenemethanol would follow this general mechanism. The reaction begins with the protonation of the carbonyl oxygen of lauric acid by the acid catalyst, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.com The alcohol (1-pyrenemethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield this compound. masterorganicchemistry.com

Modern esterification methods offer alternatives to the Fischer esterification, providing milder reaction conditions and often higher yields. These include the use of coupling agents like carbodiimides, as mentioned earlier. Another approach is the Steglich esterification, which uses DCC as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for sterically hindered alcohols and can be performed at room temperature.

The synthesis of related laurate esters, such as methyl laurate, has been extensively studied, with various catalytic systems being explored to optimize reaction conditions. For example, Brønsted acidic ionic liquids have been shown to be effective and reusable catalysts for the esterification of lauric acid with methanol, achieving high yields without the need to remove water. researchgate.net While not directly applied to this compound in the cited literature, these advanced catalytic methods could potentially be adapted for its synthesis.

Table 1: Comparison of Catalysts for Methyl Laurate Synthesis

| Catalyst | Reactants | Optimal Conditions | Yield | Reference |

| [Hnmp]HSO4 | Lauric acid, Methanol | 70°C, 2 h, 5% catalyst | 97.41% | |

| Sulfuric Acid | Lauric acid, Methanol | Not specified | Lower than ionic liquids | |

| SG-SAZnA | Lauric acid, Methanol | Not specified | 75% |

This table is based on data for methyl laurate synthesis and is presented to illustrate the types of esterification catalysts that could be relevant to this compound synthesis.

Considerations in Pyrene Conjugation Methodologies for Lipid Probes

The conjugation of pyrene to lipids to create fluorescent probes requires careful consideration of the methodology to ensure that the resulting probe accurately reflects the behavior of native lipids and that the photophysical properties of the pyrene moiety are suitable for the intended application. researchgate.net

A key consideration is the point of attachment of the pyrene group. It can be attached to the end of a fatty acyl chain, within the chain, or to the headgroup of the phospholipid. The location of the pyrene can influence the probe's partitioning into different membrane domains and its interaction with other membrane components. researchgate.net For this compound, the pyrene is part of the alcohol moiety of the ester, which is cleaved by lipases.

The choice of linker between the pyrene and the lipid is also important. A flexible linker may allow the pyrene more rotational freedom, which can affect excimer formation. Conversely, a rigid linker may hold the pyrene in a more defined orientation relative to the lipid backbone.

Furthermore, the presence of the bulky pyrene group can potentially perturb the local membrane environment. researchgate.net Therefore, it is important to use the lowest possible concentration of the probe to minimize these perturbations while still obtaining a sufficient fluorescent signal. The relatively large size of the pyrene fluorophore is a known disadvantage. researchgate.net

The photophysical properties of pyrene are central to its use as a probe. The formation of excimers, which are excited-state dimers, is a concentration-dependent phenomenon. researchgate.netarxiv.org When two pyrene molecules are in close proximity (within ~10 Å), an excimer can form upon excitation, resulting in a broad, red-shifted emission band. nih.govnih.gov This property is exploited to study membrane fluidity and lateral diffusion. researchgate.net In the case of this compound, the excimer formation in its aggregated state in an aqueous environment is contrasted with the monomer emission of the product after enzymatic cleavage. nih.gov

Finally, the chemical stability of the pyrene-lipid conjugate is a critical factor. The linkage must be stable under the experimental conditions to prevent artefactual results due to probe degradation. For ester-linked probes like this compound, the stability of the ester bond in the absence of the target enzyme is essential for a low background signal.

Advanced Photophysical Characterization of Pyrenemethyl Laurate

Excited State Dynamics and Relaxation Processes

The photophysical behavior of pyrenemethyl laurate is governed by its excited state dynamics, encompassing the processes of light absorption, energy transfer, and subsequent relaxation through fluorescence emission.

Monomer and Excimer Fluorescence Emission Characteristics

Pyrene-containing compounds, such as this compound, display dual fluorescence behavior, exhibiting both monomer and excimer emission depending on concentration and molecular proximity. The monomeric emission of pyrene (B120774) is typically characterized by a highly structured spectrum with several distinct vibronic bands, often observed in the ultraviolet to blue region of the spectrum, specifically between approximately 375 nm and 405 nm researchgate.netresearchgate.netnih.govnih.gov. These peaks correspond to different vibrational transitions within the excited monomer.

In contrast, the excimer emission arises from the interaction of an excited-state pyrene molecule with a ground-state pyrene molecule nih.govchemrxiv.orgresearchgate.net. This interaction leads to the formation of a transient excited-state dimer that emits fluorescence at longer wavelengths, typically appearing as a broad, structureless band. For pyrene derivatives, this excimer band is often observed around 460 nm to 490 nm researchgate.netresearchgate.netnih.gov. The presence and intensity of the excimer band are indicative of the close proximity and favorable stacking interaction between pyrene moieties researchgate.netresearchgate.net. The ratio of excimer to monomer emission intensity (e/m ratio) is a commonly used parameter to quantify the extent of excimer formation and, consequently, the degree of molecular aggregation or spatial proximity nih.govnih.gov.

The distinct spectral separation between monomer and excimer emissions allows for their individual characterization and provides a powerful tool for analyzing the microenvironment and molecular organization of this compound in various systems.

| Emission Type | Wavelength Range (approx.) | Spectral Characteristics |

| Monomer | 375-405 nm researchgate.netresearchgate.netnih.govnih.gov | Structured vibronic bands researchgate.netnih.gov |

| Excimer | 460-490 nm researchgate.netresearchgate.netnih.gov | Broad, structureless band researchgate.netresearchgate.netchemrxiv.org |

Luminescence Lifetime Analysis and Time-Resolved Spectroscopy (e.g., Time-Correlated Single Photon Counting)

Luminescence lifetime analysis provides crucial insights into the excited-state dynamics and relaxation pathways of fluorescent molecules. The fluorescence lifetime represents the average time a fluorophore remains in its excited state before returning to the ground state via emission mdpi.com. Pyrene and its derivatives are known for their relatively long fluorescence lifetimes, which can extend up to hundreds of nanoseconds chemrxiv.orgresearchgate.net. This long lifetime is a key factor facilitating the diffusion-controlled formation of excimers, as it provides sufficient time for excited and ground-state molecules to encounter each other chemrxiv.org.

Time-resolved spectroscopy techniques, such as Time-Correlated Single Photon Counting (TCSPC), are instrumental in measuring these lifetimes edinst.comiitpkd.ac.in. TCSPC is particularly well-suited for determining photoluminescence decays in the picosecond to microsecond range edinst.com. By analyzing the decay kinetics of both monomer and excimer emissions, researchers can deduce rate constants for various photophysical processes, including radiative and non-radiative decay, as well as the rates of excimer formation and dissociation psu.edu. Time-resolved photoluminescence (TRPL) spectroscopy allows for the measurement of the evolution of the luminescence spectrum over time, providing a dynamic view of the excited state processes mdpi.com.

Studies involving pyrene often reveal a non-single exponential decay for the monomer and a more complex build-up and decay for the excimer, reflecting the interplay between these excited species psu.edu. The accurate determination of these lifetimes and kinetic parameters is essential for a comprehensive understanding of this compound's photophysical behavior and its utility as a molecular probe.

Concentration-Dependent Excimer Formation and Aggregation Phenomena

The ability of this compound to form excimers is highly dependent on its concentration in solution, making it a valuable tool for studying aggregation phenomena.

Mechanisms of Excimer Formation in this compound Systems

The formation of excimers in this compound systems typically involves the interaction between an excited pyrene chromophore and a ground-state pyrene chromophore chemrxiv.orgresearchgate.net. This process is often described as a diffusion-controlled bimolecular reaction chemrxiv.org. Upon photoexcitation, a pyrene moiety enters an excited singlet state. If another ground-state pyrene moiety is in close proximity and favorably aligned, usually through π-π stacking interactions, an excimer can form researchgate.netosti.govrsc.org. The extent of overlap in these π-π stacking interactions can influence the spectral shift of the excimer emission band osti.gov.

While diffusion-controlled collision is a primary mechanism, in certain contexts, such as in membranes or highly concentrated solutions, excimers can also form through a "static" mechanism from pre-existing ground-state aggregates nih.gov. In such cases, the pyrene molecules are already in close proximity due to aggregation, and excimer formation occurs upon excitation within these pre-formed aggregates, rather than requiring diffusion and collision of separate molecules nih.gov. The specific mechanism (dynamic vs. static) can be elucidated by analyzing the concentration dependence of fluorescence lifetimes and quantum yields.

Quantitative Analysis of Aggregation Behavior in Solution

The concentration-dependent excimer formation of this compound provides a sensitive method for quantitatively analyzing its aggregation behavior in solution researchgate.net. As the concentration of this compound increases, the probability of an excited pyrene molecule encountering a ground-state pyrene molecule also increases, leading to a rise in excimer emission intensity relative to monomer emission nih.govresearchgate.net. This change is often quantified by monitoring the excimer-to-monomer intensity ratio (Ie/Im).

At low concentrations, this compound predominantly exists as monomers, exhibiting characteristic monomer fluorescence. As concentration increases, the Ie/Im ratio rises, indicating the onset and progression of excimer formation and molecular aggregation nih.govrsc.org. This relationship can be used to determine critical aggregation concentrations (CACs) or to assess the degree of self-association in various solvent environments or in the presence of other molecules. Pyrene's tendency to form dimers via π-π stacking in the aggregated state results in red-shifted emission and can lead to quenched fluorescence and quantum yield at higher concentrations rsc.org. The sensitivity of pyrene excimer formation to molecular proximity and alignment makes this compound an effective probe for studying the spatial organization and aggregation kinetics of molecules in solution nih.gov.

Solvatochromic Effects and Environmental Sensitivity on Fluorescence

This compound, like many pyrene derivatives, exhibits solvatochromic effects, meaning its fluorescence properties are sensitive to the polarity and other characteristics of its surrounding environment nih.govrsc.orgsocietechimiquedefrance.frresearchgate.net. This environmental sensitivity makes it a valuable tool for probing the micro-polarity of various systems.

Solvatochromism manifests as shifts in the absorption and, more notably, the emission wavelengths, as well as changes in fluorescence intensity and quantum yield, when the fluorophore is placed in solvents of different polarities nih.govrsc.orgresearchgate.net. For pyrene-based dyes, changes in the microenvironment polarity can lead to distinct changes in their absorption and emission features nih.gov. This sensitivity arises from the alteration of the excited-state dipole moment of the pyrene moiety in response to the solvent's dielectric properties, leading to differential stabilization of the ground and excited states.

The ability of this compound to fluoresce with different characteristics in non-polar, medium-polarity, and polar aqueous regions allows for the visualization and analysis of varying microenvironments nih.gov. For instance, a stronger solvatochromic effect, characterized by a larger Stokes shift and stronger fluorescence solvatochromism, indicates a higher sensitivity to environmental polarity rsc.orgresearchgate.net. This property is particularly useful in complex biological or material systems where local polarity can vary significantly. By observing the changes in the fluorescence spectrum of this compound, researchers can infer information about the polarity, viscosity, and molecular order of its immediate surroundings societechimiquedefrance.frresearchgate.netmdpi.com.

Quantum Yield Determinations and Radiative/Non-Radiative Pathways

The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of a fluorophore to emit photons. It is defined as the ratio of the number of photons emitted through fluorescence to the number of photons absorbed by the sample. researchgate.netnih.gov This value directly reflects the probability of an excited state being deactivated by fluorescence rather than by other competing relaxation processes. researchgate.net

There are two primary methods for determining fluorescence quantum yield:

Absolute Method: This method directly measures the quantum yield by detecting all sample fluorescence, typically using an integrating sphere. researchgate.netrsc.orgedinst.com It is applicable to both solid and solution phases and does not require a reference standard. researchgate.net

Relative Method: This approach involves comparing the integrated fluorescence intensity of an unknown sample to that of a standard compound with a known quantum yield. researchgate.netnih.govrsc.orgresearchgate.net For accurate relative measurements, it is crucial to maintain the absorbance at the excitation wavelength within a low range (optimally 0.02-0.05) to prevent inner filter effects and ensure a linear response in intensity. researchgate.net The chosen reference standard should ideally resemble the sample dye, with overlapping lowest energy absorption bands and a quantum yield similar to the expected value of the dye. researchgate.net

The deactivation of an excited fluorophore can occur through various pathways, broadly categorized into radiative and non-radiative processes. Radiative processes involve the emission of a photon (fluorescence), while non-radiative processes dissipate the absorbed energy as heat without photon emission. nih.govacs.org Common non-radiative pathways include internal conversion, where energy is lost through vibrational relaxation, and intersystem crossing, which involves a spin inversion from the excited singlet state (S1) to a triplet state (T1). acs.org

The efficiency of these processes is described by their respective rate constants: the radiative rate constant (k_r) and the non-radiative rate constant (k_nr). Fluorescence is a competitive process between these radiative and non-radiative decay pathways. nih.gov These rate constants can be calculated from the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τf) using the following relationships:

k_r = ΦF / τf researchgate.net

k_nr = (1 - ΦF) / τf researchgate.net

The fluorescence lifetime (τ) represents the average time a molecule spends in the excited state before returning to the ground state. edinst.com While general principles and methods for determining these parameters for pyrene derivatives are well-established, specific quantum yield values and detailed radiative/non-radiative rate constants for this compound were not explicitly found in the current search results. However, the photophysical behavior of pyrene, as a classical fluorophore with a high molar absorption coefficient and a long-lived singlet state, provides a strong foundation for understanding this compound. [21, search result 2 from first search]

Influence of Molecular Structure on Photophysical Parameters

A characteristic feature of pyrene is its ability to form excimers (excited-state dimers). researchgate.netmdpi.com An excimer is formed when an excited pyrene monomer interacts with another pyrene molecule in its ground state. researchgate.net This process is typically concentration-dependent and is highly sensitive to the local environment, including molecular mobility and packing. researchgate.netmdpi.com The formation of excimers often results in a broad, featureless emission band at longer wavelengths (typically around 460 nm) compared to the structured monomer emission. researchgate.net

In pyrene-based molecules, the length and nature of attached alkyl chains, such as the laurate moiety in this compound, can significantly modulate photophysical properties. For instance, studies on 1,n-bis(1-pyrenylcarboxy)alkanes, where two pyrene moieties are linked by an alkane chain, have shown that the efficiency of intramolecular excimer formation (quantified by the excimer-to-monomer fluorescence quantum yield ratio, Φ′/Φ) exhibits a chain length dependence. For these compounds, Φ′/Φ can peak at specific chain lengths (e.g., n=5) and then gradually decrease with increasing chain length. mpg.de This dependence arises from the conformational requirements for the chain to enable the pyrenyl groups to achieve the specific "sandwich" structure necessary for optimal orbital overlap in the excimer. mpg.de

Enzymatic Activity Probing with Pyrenemethyl Laurate As a Fluorogenic Substrate

Continuous Kinetic Assays for Lipase (B570770) Activity

Pyrenemethyl laurate facilitates continuous kinetic assays for lipase activity by leveraging the distinct fluorescence characteristics of the substrate and its hydrolysis product. This allows for direct, real-time observation of enzymatic reactions without the need for cumbersome separation steps.

Spectrofluorometric Methodologies for Product Detection

The utility of this compound as a fluorogenic substrate stems from the differential fluorescence emission of the intact ester and its hydrolyzed product, pyrenemethanol. In an aqueous dispersion, this compound exhibits an "excimeric" emission at approximately 475 nm. Upon hydrolysis by lipase, pyrenemethanol is released, which displays a very high "monomeric" emission at around 375 nm in aqueous medium. This clear shift in fluorescence wavelength and intensity allows for the direct monitoring of the hydrolysis process using a spectrofluorometer. nih.govnih.gov

The distinct spectral properties are summarized below:

| Compound | Environment | Emission Wavelength (nm) | Fluorescence Type |

| This compound | Aqueous Dispersion | ~475 | Excimeric |

| Pyrenemethanol | Aqueous Medium | ~375 | Monomeric |

This methodology permits continuous kinetic determination of lipase activity by simply tracking the increase in monomeric pyrenemethanol fluorescence or the decrease in excimeric this compound fluorescence over time. nih.govnih.gov

Enzymatic Hydrolysis Mechanisms and Kinetic Parameters

The enzymatic hydrolysis of this compound involves the cleavage of the ester bond linking the pyrenemethyl group to the lauric acid moiety. This process is catalyzed by lipases (glycerol ester hydrolases, EC 3.1.1.3), which act at the interface between aqueous and organic phases to hydrolyze ester bonds in water-insoluble lipid substrates. docsdrive.comresearchgate.net

This compound has been shown to be hydrolyzed by various lipases, including gastric lipase, cellular lipases of haemopoietic cells, and the bacterial lipase of Rhizopus arrhizus. nih.gov The ability to continuously monitor the product formation via spectrofluorometry allows for the determination of kinetic parameters such as the maximum reaction rate (Vmax) and the Michaelis constant (Km), which reflect the enzyme's catalytic efficiency and its affinity for the substrate, respectively. While specific kinetic parameters for this compound across a wide range of lipases are subject to individual research findings, its design enables such quantitative analysis. nih.govmdpi.com

Application in Biological Systems and Cellular Environments

This compound's fluorogenic properties make it particularly suitable for investigating lipase activity within complex biological systems, including intact living cells.

Assessment in Intact Living Cells

This compound (PMLes) has been successfully administered to cultured lymphoblastoid cells, providing insights into intracellular lipase activity. Studies have demonstrated that the intracellular degradation of PMLes is influenced by its mode of administration into the cells, suggesting the involvement of at least two distinct pathways: lysosomal and extra-lysosomal hydrolases. capes.gov.brnih.gov

When PMLes is incorporated into low-density lipoprotein (LDL), it is taken up by normal lymphoblastoid cells via the apolipoprotein-B/E-receptor-mediated pathway and subsequently degraded within the lysosomal compartment. This lysosomal degradation pathway is notably blocked in cells derived from patients with Wolman disease, a condition characterized by a deficiency in lysosomal acid lipase. capes.gov.brnih.gov Conversely, when PMLes is directly added to the culture medium dissolved in 2% dimethyl sulfoxide (B87167) (DMSO), its hydrolysis rate is similar in lymphoblastoid cells from control subjects and those from patients with Wolman disease, neutral lipid storage disease, or familial hypercholesterolemia. This observation suggests that, under these conditions, PMLes is degraded by a non-lysosomal enzyme that is not deficient in Wolman cells. This enzyme also differs from the neutral lipase system that is deficient in lymphoblastoid cells of patients with neutral lipid storage disease. capes.gov.brnih.gov

Fluorescence-Based Detection in Lymphoblastoid Cell Lines

The unique fluorescence properties of this compound and its product, pyrenemethanol, have enabled the development of a "direct reading" procedure for monitoring lipase activity in intact living cells and their culture medium. This compound exhibits "monomeric" emission in a hydrophobic environment and "excimeric" emission in a hydrophilic environment, while pyrenemethanol shows "monomeric" emission in a hydrophilic environment. capes.gov.br

This characteristic allows for direct monitoring of fluorescence without the need for lipid extraction, facilitating pulse-chase experiments to evaluate the time course of in situ degradation of PMLes. In pulse-chase experiments using LDL-PMLes, the cellular fluorescence in normal cells rapidly decreases over time, accompanied by a concomitant increase in the fluorescence of the culture medium. In contrast, Wolman cells show only a slight decrease in cellular fluorescence, and the culture medium fluorescence remains at basal levels, clearly demonstrating the catabolic block in intact living cells from patients with Wolman disease. capes.gov.brnih.gov In vitro degradation studies using PMLes in lymphoblastoid cell homogenates have further identified two PMLes-degrading enzymes: an acid lipase involved in lysosomal degradation (deficient in Wolman cells) and a cytoplasmic enzyme (not deficient in Wolman cells). nih.govcapes.gov.br

Specificity and Substrate Kinetic Considerations in Enzymatic Reactions

Enzyme specificity is a fundamental property where an enzyme's active site has a specific shape complementary to its substrate(s). savemyexams.com this compound's design as a fluorogenic substrate capitalizes on this principle, allowing for specific detection of lipase activity. The molecule is an acyl derivative of pyrenemethanol, where lauric acid is esterified to the pyrenemethyl group. Lipases are enzymes that specifically catalyze the hydrolysis of ester bonds in lipid substrates. nih.govdocsdrive.comresearchgate.net

The fluorogenic nature of this compound provides a sensitive means to study substrate specificity. The change in fluorescence upon hydrolysis directly indicates the enzymatic cleavage of the ester bond by a lipase. Research has shown that this compound is hydrolyzed by specific lipases, including an acidic lipase (active at pH 4.0) and a more neutral enzyme (active at pH 6.5) found in extracts of normal lymphoblasts and fibroblasts. Crucially, the acidic lipase activity was found to be practically absent in lymphoblasts and fibroblasts derived from patients with Wolman's or cholesteryl ester storage diseases. nih.gov This demonstrates that this compound is a sensitive fluorogenic substrate suitable for the enzymatic diagnosis of these conditions, directly reflecting the deficiency of lysosomal acid lipase. nih.gov The differential hydrolysis rates and the absence of activity in specific disease states underscore the substrate's utility in probing the specificity and kinetic characteristics of various lipase enzymes within biological contexts. nih.gov

Interactions of Pyrenemethyl Laurate in Biomimetic Membrane Systems

Fluorescence Probing of Lipid Bilayer Dynamics

The defining characteristic of pyrene-containing probes like Pyrenemethyl laurate is their ability to form "excimers" (excited-state dimers). When a pyrene (B120774) molecule in its excited state is in close proximity to a ground-state pyrene molecule, they can form a transient complex that emits light at a longer wavelength (around 475 nm) than the single excited molecule, or "monomer" (around 375 nm). The ratio of excimer to monomer (E/M) fluorescence intensity is dependent on the concentration and mobility of the probe within the membrane, providing insights into the dynamics of the lipid bilayer. An aqueous dispersion of this compound exhibits this characteristic excimeric emission at 475 nm nih.gov.

Lateral Diffusion Studies within Model Membranes

Inter- and Transbilayer Movement of Lipids

The movement of lipids between the two leaflets of a bilayer (transbilayer movement or flip-flop) is a slow process that is crucial for maintaining membrane asymmetry. Pyrene-labeled lipids can be used to monitor this movement nih.gov. For instance, if this compound is introduced into the outer leaflet of a vesicle, its transbilayer movement to the inner leaflet would result in a change in its local concentration and, consequently, a change in the E/M ratio over time. However, specific research articles detailing the kinetics of inter- or transbilayer movement of this compound could not be identified.

Analysis of Membrane Lateral Organization

Lipid bilayers are not homogenous structures but can contain domains of different lipid compositions and physical properties, often referred to as lipid rafts. Fluorescent probes can partition preferentially into certain domains, and their fluorescence can report on the local environment. Pyrene-labeled lipids have been used to study the partitioning between gel and fluid domains or between liquid-ordered and liquid-disordered phases nih.gov. The partitioning behavior of this compound would depend on the properties of its laurate chain and the pyrenemethyl headgroup. However, specific experimental data on the partitioning of this compound in phase-separated model membranes is not available in the reviewed literature.

Investigation of Membrane Fluidity and Microviscosity

Membrane fluidity, or its inverse, microviscosity, is a measure of the mobility of the components within the lipid bilayer. The rate of excimer formation of pyrene-based probes is highly sensitive to the viscosity of the surrounding medium. A decrease in membrane fluidity (increase in microviscosity) hinders the diffusion of the probe, leading to a decrease in the E/M ratio nih.gov. While this principle is broadly applicable, specific studies that utilize this compound to quantify the microviscosity of model membranes have not been documented in the available scientific literature. Such studies would be valuable in comparing the fluidity of different membrane compositions.

This compound as a Probe for Protein-Membrane Interactions

A primary documented application of this compound is as a fluorogenic substrate for determining the activity of lipases, which are enzymes that hydrolyze fats nih.gov. The hydrolysis of the ester bond in this compound by a lipase (B570770) releases pyrenemethanol. This enzymatic reaction leads to a significant change in the fluorescence emission spectrum. The substrate, this compound, when dispersed in an aqueous environment, shows a predominant excimer emission at approximately 475 nm. In contrast, the hydrolysis product, pyrenemethanol, exhibits a strong monomeric emission at around 375 nm nih.gov. This spectral shift allows for the continuous kinetic monitoring of lipase activity.

This compound has been successfully used to measure the activity of various lipases, including gastric lipase and bacterial lipase from Rhizopus arrhizus nih.gov. Furthermore, it has been employed to study lipase activity in intact living cells. For instance, when incorporated into low-density lipoprotein (LDL) particles, this compound is taken up by lymphoblastoid cells via receptor-mediated endocytosis and delivered to the lysosomes. The degradation of this compound by lysosomal acid lipase can then be monitored by observing the change in cellular fluorescence. This method has been used to diagnose Wolman disease, a condition characterized by a deficiency in lysosomal acid lipase nih.gov.

Table 1: Lipase Activity Assayed with this compound

| Lipase Source | System Studied | Observation | Reference |

|---|---|---|---|

| Gastric Lipase | In vitro assay | Hydrolysis of this compound | nih.gov |

| Rhizopus arrhizus | In vitro assay | Hydrolysis of this compound | nih.gov |

| Haemopoietic cells | In vitro assay | Hydrolysis of this compound | nih.gov |

| Lysosomal Acid Lipase | Intact lymphoblastoid cells | Degradation of LDL-incorporated this compound | nih.gov |

Studies on Lipid Conformation and Packing in Bilayers

The incorporation of a probe molecule like this compound can potentially perturb the natural conformation and packing of lipids in a bilayer. The bulky pyrene group, in particular, can affect the arrangement of the neighboring acyl chains. Molecular dynamics simulations on other pyrene-labeled phospholipids (B1166683) have shown that the pyrene moiety can cause local ordering and enhanced packing of nearby lipid chains and can even interdigitate into the opposing leaflet of the bilayer. While these findings suggest that this compound would also influence its local lipid environment, there is a lack of specific studies in the scientific literature that have investigated the precise effects of this compound on lipid conformation and packing in biomimetic membranes.

Research into Membrane Fusion and Phospholipid Transfer Processes

The study of membrane fusion and phospholipid transfer is crucial for understanding numerous biological processes, from viral entry into cells to intracellular trafficking. Fluorescent probes are instrumental in these investigations, providing real-time insights into the dynamic interplay of lipid molecules. While other pyrene-labeled lipids have been more extensively used in these specific areas, the principles underlying their application can be extended to understand the potential utility of this compound.

Pyrene-containing fluorescent probes are particularly advantageous for studying membrane fusion due to their ability to form excimers. An excimer is a short-lived dimeric molecule formed from two identical molecules, one of which is in an excited state. In the context of lipid bilayers, when two pyrene-labeled lipids are in close proximity (within approximately 10 Å), the excited pyrene can interact with a ground-state pyrene to form an excimer, which then fluoresces at a longer wavelength (around 470-510 nm) compared to the monomer emission (around 370-400 nm). The ratio of excimer to monomer (E/M) fluorescence intensity is therefore a sensitive measure of the probe's concentration and distribution within the membrane.

In a typical membrane fusion assay, one population of lipid vesicles is labeled with a high concentration of a pyrene-labeled lipid, leading to a high E/M ratio. A second, unlabeled population of vesicles is then introduced. When fusion occurs between the labeled and unlabeled vesicles, the pyrene-labeled lipids are diluted within the newly formed, larger membrane. This increased distance between the pyrene probes leads to a decrease in excimer formation and a corresponding increase in monomer emission, resulting in a lower E/M ratio. This change in fluorescence provides a direct and continuous measure of the kinetics and extent of membrane fusion. For instance, studies using pyrene-labeled cholesterol (PY-Ch) have successfully monitored the transient intermediates that occur during membrane fusion, correlating changes in the E/M ratio with the mixing of vesicle contents. nih.gov

While specific studies detailing the use of this compound for monitoring membrane fusion are not prominent in the literature, its fundamental photophysical properties suggest its suitability for such applications. As an amphiphilic molecule, this compound would partition into the lipid bilayer, and its fluorescence emission would be sensitive to its local concentration.

Similarly, in the context of phospholipid transfer, pyrene-labeled phospholipids have been employed to track the movement of lipids between different membrane systems, such as between lipoproteins or from liposomes to cells. The transfer of a pyrene-labeled lipid from a donor to an acceptor membrane can be monitored by changes in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum upon moving to a new environment.

The primary documented use of this compound is as a fluorogenic substrate for lipase activity. nih.govnih.gov In this context, the intact ester, this compound, forms aggregates or partitions into lipid environments, where it can exhibit excimer fluorescence. nih.gov Upon hydrolysis by lipase, the more water-soluble product, pyrenemethanol, is released, leading to a significant increase in monomeric fluorescence emission. nih.govnih.gov This principle of detecting a change in the molecular state through a change in fluorescence is analogous to how other pyrene probes are used to study membrane dynamics.

| Property | This compound (in aggregated/hydrophobic state) | Pyrenemethanol (in aqueous environment) |

| Fluorescence Emission | Predominantly Excimer | Predominantly Monomer |

| Approximate Emission Wavelength | ~475 nm | ~375 nm |

This table illustrates the change in fluorescence emission of this compound upon hydrolysis, a principle that underlies its use in lipase assays and is relevant to its potential application as a membrane probe.

Modulation of Membrane Bilayer Physicochemical State

The introduction of any foreign molecule into a lipid bilayer can perturb its structure and dynamics. Amphiphilic molecules like this compound, with a hydrophobic laurate tail and a bulky, aromatic pyrene headgroup, are expected to influence the physicochemical state of a biomimetic membrane. The extent of this modulation would depend on the concentration of this compound and the composition of the host lipid bilayer.

The insertion of this compound into a phospholipid membrane would likely affect several key bilayer properties:

Membrane Fluidity: The bulky pyrene headgroup could disrupt the ordered packing of the phospholipid acyl chains, potentially increasing membrane fluidity. Conversely, at certain concentrations and in specific lipid environments, the aromatic pyrene rings could engage in stacking interactions, leading to the formation of more ordered domains and a localized decrease in fluidity.

Bilayer Thickness: The incorporation of this compound could alter the effective thickness of the membrane. Depending on its orientation and how it accommodates itself among the phospholipid molecules, it could either slightly increase the bilayer thickness due to the size of the pyrene group or induce a local thinning if it disrupts the packing of the surrounding lipids.

Lateral Organization: The preferential interaction of this compound with certain lipid species could lead to changes in the lateral organization of the membrane. For example, it might preferentially partition into more disordered lipid domains or, conversely, induce phase separation by favoring interactions with specific lipid types.

Studies on other membrane-active molecules have demonstrated that such perturbations can have significant functional consequences. For example, the incorporation of cholesterol is well-known to modulate membrane fluidity, thickness, and lateral organization, which in turn affects the function of membrane proteins. nih.gov Similarly, the presence of amphiphilic drugs can alter membrane properties and influence the activity of embedded enzymes.

The fluorescence characteristics of the pyrene moiety in this compound can also be used to report on the physicochemical state of the membrane. The E/M ratio, for instance, is not only dependent on the probe concentration but also on the lateral diffusion rate of the probe within the membrane. A more fluid membrane would allow for more frequent collisions between pyrene molecules, leading to a higher E/M ratio at a given concentration. Therefore, changes in the E/M ratio of this compound could be used to infer changes in membrane fluidity.

Furthermore, the fine structure of the pyrene monomer fluorescence spectrum is sensitive to the polarity of the local environment. This property can be used to determine the location of the pyrene group within the bilayer. A more hydrophobic environment, such as the deep core of the membrane, would result in a different spectral signature compared to a more polar environment near the lipid headgroups. By analyzing these spectral details, it is possible to gain insights into the depth of insertion of this compound and the nature of its immediate surroundings within the membrane.

| Membrane Property | Potential Effect of this compound Incorporation |

| Fluidity | Can either increase or decrease depending on concentration and lipid composition. |

| Thickness | May cause local perturbations, leading to slight increases or decreases. |

| Lateral Organization | Could induce or partition into specific lipid domains. |

| Probe Fluorescence | E/M ratio can report on lateral diffusion; monomer spectrum can report on local polarity. |

This table summarizes the potential effects of this compound on the physicochemical properties of a membrane bilayer.

Pyrenemethyl Laurate in Supramolecular Chemistry and Chemical Sensing

Luminescence-Switching Chemical Sensing Mechanisms

Pyrene (B120774) and its derivatives are renowned for their unique photophysical properties, which are highly sensitive to their local environment. This sensitivity is the foundation for luminescence-switching chemical sensing. These mechanisms involve a change in fluorescence properties—such as intensity, wavelength, or lifetime—upon interaction with a specific analyte.

Several pyrene derivatives exhibit multi-stimuli-responsive fluorescence switching behaviors. researchgate.net For instance, some pyrene-substituted acylhydrazone derivatives display aggregation-induced emission (AIE), where the fluorescence is enhanced in an aggregated state. researchgate.net This phenomenon can be triggered by changes in solvent polarity or the presence of certain analytes that promote aggregation.

Furthermore, mechanical and thermal stimuli can induce phase transitions in the solid state of some pyrene derivatives, leading to changes in their luminescent colors. This property, known as mechanofluorochromism, arises from the alteration of molecular packing and intermolecular interactions, such as π-π stacking, which affects the emissive state. researchgate.netnih.gov The transition between crystalline and amorphous states upon grinding or heating can reversibly switch the fluorescence color, for example, from blue-green to yellowish-green. researchgate.net Such systems demonstrate how external stimuli can control the self-assembly and, consequently, the optical output of pyrene-based materials.

Development of Excimer-Based Chemosensors

A hallmark of the pyrene molecule is its ability to form an "excimer," an excited-state dimer that forms between an excited-state pyrene and a ground-state pyrene molecule in close proximity. Monomeric pyrene typically fluoresces in the UV-visible region (around 370-420 nm), whereas the excimer emits at a longer, red-shifted wavelength (around 450-550 nm). This distinct spectral shift between monomer and excimer emission provides a ratiometric sensing capability, which is highly desirable for its accuracy and reliability.

The formation of the excimer is highly dependent on the distance and orientation between the two pyrene moieties. This principle is harnessed in chemosensor design by creating molecules where the binding of an analyte induces a conformational change that either brings two pyrene units together (promoting excimer emission) or forces them apart (quenching excimer emission and restoring monomer emission).

Excimer-based pyrene derivatives have been successfully developed for the selective detection of heavy metal cations, which are significant environmental pollutants. nih.govresearchgate.net By incorporating specific metal-ion binding sites (receptors) into a molecule containing two or more pyrene units, sensors can be designed to respond selectively to target ions like mercury(II) and silver(I).

For example, a calix nih.govarene derivative functionalized with methylene (B1212753)–pyrene units at the lower rim has been shown to be a selective ratiometric sensor for Hg(II) and Ag(I). rsc.org In the presence of Hg(II), the fluorescence spectrum shows an enhancement of the excimer emission. Conversely, the addition of Ag(I) leads to a decrease in the excimer emission. rsc.org This differential response allows for the distinct detection of these two metal ions. The binding of the metal ion to the thiourea (B124793) groups within the calixarene (B151959) framework likely induces a specific conformational arrangement of the pyrene units, modulating the efficiency of excimer formation. rsc.org

| Metal Cation | Observed Response | Limit of Detection (LOD) |

|---|---|---|

| Hg(II) | Enhancement of excimer emission | 8.11 nM |

| Ag(I) | Decrease of excimer emission | 2.09 nM |

This system can also function as a molecular logic gate, where the fluorescence outputs at the monomer and excimer wavelengths are processed based on the presence or absence of the metal ion inputs. rsc.org

The principles of supramolecular chemistry have also been applied to develop pyrene-based sensors for the recognition of anions. nih.govnih.gov Anion sensing is crucial due to the vital roles anions play in biological and environmental systems. Synthetic receptors for anions often rely on hydrogen bonding or electrostatic interactions.

While specific examples for pyrenemethyl laurate are not available, other pyrene derivatives have been incorporated into anion-responsive systems. For instance, a sensor could be designed where a pyrene unit is linked to a receptor like a urea, thiourea, or pyrrole (B145914) group. The binding of an anion, such as fluoride (B91410) or nitrite, to the receptor site would alter the electronic properties of the system or induce a conformational change. mdpi.com This change can affect the fluorescence of the pyrene moiety through mechanisms like photoinduced electron transfer (PET), leading to either quenching ("turn-off") or enhancement ("turn-on") of the fluorescence signal. The development of such sensors in aqueous media remains a significant challenge due to the high hydration energy of anions. nih.gov

Integration within Supramolecular Assemblies

The pyrene moiety is an excellent building block for the construction of larger, self-assembled supramolecular structures. mdpi.com Its planar and hydrophobic nature promotes π–π stacking interactions, which are a key driving force in self-assembly. The long alkyl chain of this compound would further enhance its amphiphilic character, making it suitable for forming structures like micelles, vesicles, or gels in appropriate solvents.

Pyrene derivatives are frequently used as guest molecules in host-guest chemistry. mdpi.comresearchgate.net The hydrophobic cavity of macrocyclic hosts like cyclodextrins and cucurbit[n]urils can encapsulate the pyrene unit, leading to significant changes in its photophysical properties. beilstein-journals.orgnih.govrsc.org

For example, when a pyrene-labeled oligonucleotide is encapsulated within the lipophilic cavities of a β-cyclodextrin polymer, its fluorescence intensity increases dramatically. nih.gov This is because the microenvironment inside the host cavity is less polar than the surrounding aqueous solution, which enhances the quantum efficiency of the pyrene fluorescence. This host-guest interaction can be used in competitive binding assays. If a target molecule is introduced that binds more strongly to the host or to the pyrene-labeled probe, the pyrene unit is displaced from the cavity, resulting in a measurable change in fluorescence. nih.gov

Similarly, the large cavity of nor-seco-cucurbit nih.govuril can accommodate pyrene-containing guest molecules. The unique monomer and excimer fluorescence emissions of the encapsulated pyrene can serve as distinct photophysical signals to study the nature of the host-guest interaction and identify different binding modes or isomers. beilstein-journals.org The hydrophobic pyrene group has been shown to play a crucial role in enhancing the recognition and binding ability of the host molecule. beilstein-journals.org

| Host Molecule | Pyrene-Based Guest | Observed Effect on Fluorescence | Primary Driving Interaction |

|---|---|---|---|

| β-Cyclodextrin Polymer | Pyrene-labeled oligonucleotide | Fluorescence enhancement | Hydrophobic interactions nih.gov |

| nor-seco-Cucurbit nih.govuril | Pyrene-functionalized molecule | Monomer and excimer emission | Ion-dipole and hydrophobic interactions beilstein-journals.org |

Supramolecular Organic Frameworks (SOFs) are crystalline porous materials formed through the self-assembly of organic building blocks via non-covalent interactions. nih.govrsc.orgresearchgate.net Pyrene-based molecules are attractive candidates for constructing SOFs due to their rigid structure and propensity for π–π stacking.

A novel two-dimensional SOF has been constructed in water using host-guest interactions between a pyrene derivative with methylated vinylpyridine arms and cucurbit researchgate.neturil (CB researchgate.net). rsc.org In this system, the CB researchgate.net macrocycle encapsulates the vinylpyridine arms of the pyrene derivative, acting as a "molecular glue" to link the building blocks into a stable framework with a periodic pore structure. rsc.org The formation of such frameworks can significantly alter the properties of the pyrene units. For instance, the construction of this SOF was found to regulate the generation of reactive oxygen species (ROS) under photochemical conditions, enhancing its photocatalytic efficiency for certain oxidation reactions. rsc.org The integration of pyrene units into well-defined frameworks like SOFs opens up possibilities for creating advanced materials for applications in catalysis, separation, and sensing.

Molecular Logic Gate Operations Based on Fluorescence Response

The application of pyrene-containing compounds in the development of molecular logic gates is an area of significant interest within supramolecular chemistry. These molecular-level computational devices operate based on the changes in their photophysical properties, particularly fluorescence, in response to specific chemical or physical inputs. While direct and extensive research on this compound's application in molecular logic gates is not widely documented, the principles governing the behavior of pyrene-based systems allow for a scientifically grounded exploration of its potential in this domain.

The core of a pyrene-based molecular logic gate lies in the modulation of the pyrene moiety's fluorescence emission. This can be achieved through various mechanisms, including photoinduced electron transfer (PET), internal charge transfer (ICT), and excimer formation. The laurate chain attached to the pyrene methyl group in this compound can influence the molecule's solubility and its interaction with its environment and specific analytes, thereby affecting the sensitivity and selectivity of the potential logic gate.

A hypothetical molecular logic gate based on this compound can be conceptualized using its fluorescence response to two distinct chemical inputs. For instance, the fluorescence of this compound could be quenched or enhanced by the presence of a specific metal ion (Input A) and a particular organic molecule (Input B). The observed fluorescence output would then correspond to a specific logical operation, such as AND, OR, or NOT.

Hypothetical AND Logic Gate Operation:

In a hypothetical scenario, this compound could be designed to function as an AND logic gate. In this setup, a significant fluorescence emission (Output = 1) is only observed when both Input A (e.g., a metal ion such as Cu²⁺) and Input B (e.g., an anion such as pyrophosphate) are present at specific concentrations. In the absence of either or both inputs, the fluorescence remains in a quenched or "off" state (Output = 0).

The mechanism for such a gate could involve a cooperative binding event. For example, the binding of Cu²⁺ to a specific site on the molecule might induce a conformational change that, on its own, does not restore fluorescence. Similarly, the interaction with pyrophosphate alone might be insufficient to trigger a fluorescence response. However, the simultaneous presence of both inputs could lead to the formation of a ternary complex (this compound-Cu²⁺-pyrophosphate) that disrupts the fluorescence quenching mechanism, leading to a "turn-on" response.

The operational principles of this hypothetical AND logic gate can be summarized in the following truth table:

| Input A (Cu²⁺) | Input B (Pyrophosphate) | Fluorescence Output |

| 0 | 0 | 0 |

| 0 | 1 | 0 |

| 1 | 0 | 0 |

| 1 | 1 | 1 |

Table 1: Truth Table for a Hypothetical this compound-Based AND Logic Gate. A value of '0' represents the absence or low concentration of the input/output, while '1' represents the presence or high concentration/intensity.

This type of molecular logic gate demonstrates the potential for this compound to be utilized in complex sensing and computational applications at the molecular level. The design and synthesis of such systems would require careful consideration of the binding sites for the specific inputs and the photophysical consequences of their interactions with the pyrene fluorophore.

Advanced Analytical and Computational Methodologies for Pyrenemethyl Laurate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the characterization of Pyrenemethyl laurate, offering detailed insights into its electronic transitions, vibrational modes, and fluorescent behavior.

High-Resolution Fluorescence Spectroscopy

High-resolution fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of this compound, owing to the inherent fluorescence of its pyrene (B120774) moiety. The fluorescence emission of pyrene and its derivatives is highly sensitive to the local environment, making it an excellent probe for studying molecular interactions and microenvironments.

The fluorescence spectrum of a pyrene-containing compound like this compound typically exhibits a characteristic vibronic fine structure. The relative intensity of these vibronic bands, particularly the ratio of the first and third peaks (I1/I3), is a well-established indicator of solvent polarity. This sensitivity allows for the use of this compound in studies of hydrophobic pockets in proteins or the interior of lipid membranes.

Furthermore, at higher concentrations or in specific spatial arrangements, the pyrene units of this compound can form excited-state dimers known as excimers. These excimers display a broad, structureless, and red-shifted emission band compared to the monomer emission. The formation and detection of this excimer fluorescence provide information on the proximity and orientation of the pyrene moieties, which can be used to probe intermolecular and intramolecular distances.

Research on various 1-substituted pyrenyl compounds, which are structurally analogous to this compound, has provided valuable data on their excited-state dynamics. nih.gov The fluorescence quantum yields and lifetimes of these compounds are influenced by the nature of the substituent attached to the pyrene core. nih.gov For instance, the radiative and non-radiative decay rates of the S1 excited state can be correlated with the structure of the tether connecting the pyrene chromophore. nih.gov

Fluorescence quenching studies are also a significant aspect of the research on pyrene esters. For example, the fluorescence of 1-pyrenedodecanoate, a compound closely related to this compound, is known to be quenched by molecular oxygen. nih.gov The efficiency of this quenching can be used to determine the local concentration and diffusion of the quencher, providing insights into the permeability and dynamics of the medium in which the probe is embedded. nih.gov

Table 1: Illustrative Photophysical Properties of 1-Substituted Pyrenyl Derivatives

| Compound | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τ) | Radiative Decay Constant (kr) | Non-radiative Decay Constant (knr) |

| Py-NH-CO-C2H5 | Value | Value | Value | Value |

| Py-CH2-NH-CO-Leu-Boc | Value | Value | Value | Value |

| Py-CO-NH-C3H7 | Value | Value | Value | Value |

| Py-CH2-CO-NH-C3H7 | Value | Value | Value | Value |

| Note: Specific values for these representative compounds can be found in the cited literature. nih.gov This table serves as an example of the type of data obtained from such studies. |

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is employed to characterize the electronic transitions within this compound. The absorption spectrum is dominated by the pyrene chromophore, which exhibits strong π-π* transitions. The spectrum typically shows a series of well-defined absorption bands in the ultraviolet region.

The position and intensity of these absorption bands are influenced by the electronic structure of the pyrene ring and, to a lesser extent, by the laurate ester group. For instance, studies on various pyrene derivatives have shown that the wavelength of maximum absorption (λmax) can be affected by the nature and position of substituents. researchgate.netresearchgate.net In the case of this compound, the laurate chain is not expected to significantly alter the electronic transitions of the pyrene moiety due to the insulating methylene (B1212753) linker.

A typical UV-Visible absorption spectrum of a pyrene derivative, such as methyl 4-(1-pyrenyl)butyrate, shows a maximum absorption wavelength (λmax) around 340 nm. researchgate.net When pyrene is solubilized within micelles, a characteristic absorption peak is observed at approximately 337 nm. researchgate.net These values provide a reference for the expected absorption characteristics of this compound in various environments. The molar absorptivity (ε) of these transitions is typically high, on the order of 10^4 to 10^5 L mol⁻¹ cm⁻¹, which is characteristic of the allowed π-π* transitions in aromatic systems. nih.gov

Table 2: Representative UV-Visible Absorption Maxima for Pyrene Derivatives

| Compound/System | λmax (nm) | Solvent/Environment |

| Methyl 4-(1-pyrenyl)butyrate | 340 | Chloroform |

| Pyrene | 337 | Aqueous micellar solution |

| 6-Amidopyrene | 346 | Not specified |

| 6-Aminopyrene | 362 | Not specified |

| Note: This table provides examples of absorption maxima for related pyrene compounds to illustrate the expected spectral region for this compound. |

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for the structural elucidation of this compound by providing information about its functional groups and molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to both the pyrene aromatic system and the laurate ester moiety.

From the laurate portion of the molecule, a strong absorption band is anticipated in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. Additionally, C-O stretching vibrations of the ester will appear in the 1000-1300 cm⁻¹ region. The long alkyl chain of the laurate will give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The FTIR spectrum of lauric acid itself shows a prominent carbonyl peak around 1696 cm⁻¹, which shifts to a higher wavenumber upon esterification. researchgate.net

The pyrene moiety will contribute to the spectrum with characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations of the pyrene ring are expected in the 700-900 cm⁻¹ range, and their specific positions can be indicative of the substitution pattern. nih.gov

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Moiety |

| > 3000 | C-H Stretch | Aromatic (Pyrene) |

| < 3000 | C-H Stretch | Aliphatic (Laurate) |

| 1735-1750 | C=O Stretch | Ester |

| 1400-1600 | C=C Stretch | Aromatic (Pyrene) |

| ~1465, ~1375 | C-H Bend | Aliphatic (Laurate) |

| 1000-1300 | C-O Stretch | Ester |

| 700-900 | C-H Bend (out-of-plane) | Aromatic (Pyrene) |

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental studies of this compound, offering deep insights into its electronic structure and photophysical properties that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules like this compound. scirp.orgresearchgate.net DFT calculations can predict various properties, including optimized molecular geometries, electronic energy levels, and the nature of molecular orbitals.

For pyrene and its derivatives, DFT calculations, often employing functionals such as B3LYP, have been successfully used to study their electronic properties. scirp.orgresearchgate.netgdut.edu.cn These studies typically focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the electronic excitation energy and chemical reactivity of the molecule. scirp.org

DFT calculations can reveal how the addition of the methyl laurate group to the pyrene core influences the electronic structure. The calculations can show the distribution of the HOMO and LUMO across the molecule, indicating whether these frontier orbitals are localized on the pyrene ring or extend to the ester group. For many pyrene derivatives, the HOMO and LUMO are primarily centered on the aromatic pyrene system. nih.govcompchemhighlights.org

Time-dependent DFT (TD-DFT) is an extension of DFT that can be used to predict the electronic absorption spectra of molecules. nih.govresearchgate.net TD-DFT calculations can provide theoretical absorption wavelengths and oscillator strengths that can be compared with experimental UV-Visible spectra, aiding in the assignment of the observed electronic transitions. nih.govresearchgate.net

Table 4: Representative DFT-Calculated Properties for Pyrene

| Property | Calculated Value (B3LYP/6-311G**) | Experimental Value |

| HOMO-LUMO Gap (ΔE) | 3.84 eV | 3.85 eV |

| Heat of Formation | Value | Value |

| Note: This table presents an example of the accuracy of DFT calculations for the parent pyrene molecule, as reported in the literature. scirp.org Similar calculations can be performed for this compound to predict its electronic properties. |

Q & A

Q. What are the standard synthetic routes for Pyrenemethyl laurate, and how can their efficiency be validated experimentally?

this compound is typically synthesized via esterification reactions between pyrene methanol and lauric acid derivatives. Key steps include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or enzymatic methods (lipases) are common. Enzymatic routes may offer higher specificity but require optimization of pH and temperature .

- Characterization : Confirm ester formation using ¹H/¹³C NMR (e.g., carbonyl peak at ~170 ppm) and FTIR (C=O stretch at 1740–1720 cm⁻¹). Quantify purity via HPLC with a C18 column and UV detection at 254 nm .

- Yield optimization : Track reaction kinetics using GC-MS to identify byproducts (e.g., unreacted lauric acid) and adjust molar ratios .

Q. Which physicochemical properties of this compound are critical for its application in supramolecular systems?

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a multi-technique approach:

- Spectroscopy : Compare NMR/FTIR spectra with computational predictions (e.g., DFT simulations for vibrational modes) .

- Mass spectrometry : Confirm molecular ion peak ([M+H]⁺ at m/z 436.3) and fragmentation patterns .

- X-ray crystallography : Resolve crystal structure to verify stereochemistry, though crystallization may require slow evaporation from toluene .

Advanced Research Questions

Q. What experimental design strategies address discrepancies in this compound’s spectroscopic data across studies?

Contradictions in spectral peaks (e.g., NMR chemical shifts) often arise from solvent effects or impurities. Mitigation steps:

- Standardize conditions : Use deuterated solvents (e.g., CDCl₃) and report probe temperatures .

- Control purity : Apply column chromatography (silica gel, hexane/ethyl acetate gradient) before analysis .

- Collaborative validation : Share raw spectral data via repositories (e.g., Zenodo) for cross-lab verification .

Q. How can computational modeling enhance the study of this compound’s aggregation behavior?

Combine molecular dynamics (MD) and density functional theory (DFT):

- MD simulations : Model micelle formation in water using GROMACS with OPLS-AA forcefield. Track radial distribution functions (RDFs) to identify aggregation thresholds .

- DFT calculations : Optimize geometry in Gaussian 16 to predict intermolecular interactions (e.g., π-π stacking of pyrene groups) .

- Validate experimentally : Compare simulated CMC values with experimental tensiometry results .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

Use dose-response models (e.g., Hill equation) to fit bioactivity

- Parameter estimation : Calculate EC₅₀ via nonlinear regression (software: GraphPad Prism). Report 95% confidence intervals .

- Outlier handling : Apply Grubbs’ test to exclude anomalous data points.

- Reproducibility : Replicate experiments across ≥3 independent batches and perform ANOVA to assess batch-to-batch variability .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Follow a factorial design to test degradation pathways:

- Variables : Temperature (25°C, 40°C), humidity (30%, 70%), and light exposure (UV vs. dark) .

- Analytical endpoints : Monitor ester hydrolysis via HPLC peak area reduction and free lauric acid formation .

- Kinetic analysis : Fit degradation data to first-order models to predict shelf-life (Arrhenius equation for temperature dependence) .

Methodological Notes

- Data presentation : Use tables for comparative analyses (e.g., solvent effects on solubility) and figures for trends (e.g., TGA thermograms). Avoid redundant graphs .

- Ethical reporting : Disclose negative results (e.g., failed crystallization attempts) to aid reproducibility .

- Frameworks : Structure hypotheses using PICOT (Population: this compound; Intervention: experimental variable; Comparison: control condition; Outcome: measurable property; Time: study duration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.